molecular formula C9H8BNO2 B13408528 {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid

{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid

Cat. No.: B13408528
M. Wt: 172.98 g/mol
InChI Key: YDSLGHLJEJPWNC-UHFFFAOYSA-N
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Description

{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyanoethenyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of a phenylmagnesium bromide with trimethyl borate can yield the corresponding boronic ester, which is then hydrolyzed to produce the boronic acid . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods leverage the relatively mild and functional group-tolerant conditions of the reaction, making it suitable for the synthesis of complex molecules on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of {3-[(1E)-2-cyanoeth-1-yl]phenyl}boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyanoethenyl group in {3-[(1E)-2-cyanoeth-1-yl]phenyl}boronic acid makes it unique, as it can participate in additional types of chemical reactions compared to simpler boronic acids. This structural feature enhances its utility in organic synthesis and broadens its range of applications .

Properties

IUPAC Name

[3-(2-cyanoethenyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1-5,7,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSLGHLJEJPWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=CC#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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